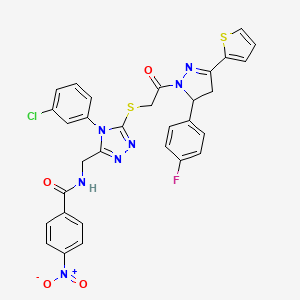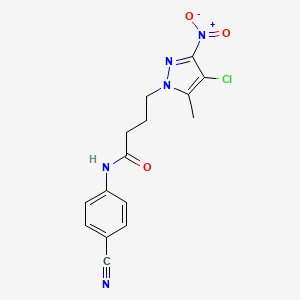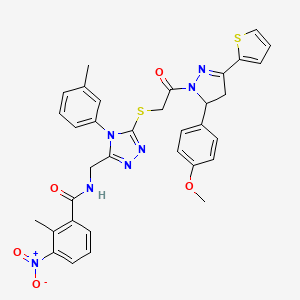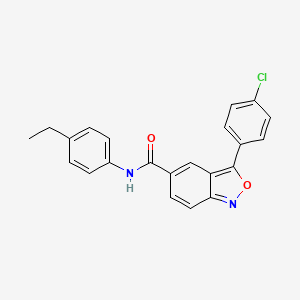
N-(3-fluorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, dimethoxy groups, and a tetrahydroisoquinoline core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carbothioamide group using thiourea under acidic conditions .
Chemical Reactions Analysis
N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its ability to interact with specific biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares similar structural features and has been studied for its bioactive properties.
Carbamic acid, N-[(3-fluorophenyl)methylene]-, methyl ester:
N-(3-fluorophenyl)-2-(2-methoxyphenoxy)propanamide: This compound also contains a fluorophenyl group and methoxyphenoxy group, making it structurally similar.
The uniqueness of N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C26H27FN2O4S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H27FN2O4S/c1-30-22-9-4-5-10-23(22)33-16-21-20-15-25(32-3)24(31-2)13-17(20)11-12-29(21)26(34)28-19-8-6-7-18(27)14-19/h4-10,13-15,21H,11-12,16H2,1-3H3,(H,28,34) |
InChI Key |
UQXDVUATMINTIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC(=CC=C4)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11454576.png)
![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide](/img/structure/B11454581.png)
![7-(2-hydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11454588.png)
![7-(3-Chlorophenyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11454590.png)


![2-[(2-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11454614.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide](/img/structure/B11454624.png)


![N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11454640.png)
![1-(tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11454646.png)
![2-Methoxyethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11454647.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide](/img/structure/B11454654.png)
